Boc-gly-gly-gly-OH
Overview
Description
Synthesis Analysis
The synthesis of peptides containing the Boc (tert-butoxycarbonyl) group involves standard peptide synthesis techniques. In the case of the peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, the synthesis was achieved by coupling N-Boc-L-Pro-dehydro-Phe to glycine through a usual workup procedure . Similarly, the synthesis of Boc-Gly-S-Ala-Aib-OMe and its monothiated analogues involved the use of Lawesson's Reagent for thiation, followed by deprotection of the Boc group and subsequent coupling with Boc-Gly-OH . These methods are indicative of the versatility of Boc-protected peptides in synthesizing complex peptide structures.
Molecular Structure Analysis
The molecular structure of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH was determined using X-ray crystallography, revealing that the peptide crystallizes in the monoclinic space group P21. The peptide backbone adopts a β-turn II conformation, stabilized by an intramolecular hydrogen bond. The five-membered pyrrolidine ring of the Pro residue exhibits an ideal Cγ-exo conformation, and the dehydro-Phe promotes the β-turn II conformation . For the monothiated analogues of Boc-Gly-S-Ala-Aib-OMe, X-ray diffraction analysis showed that the type-III β-turn formed by the reference peptide is preserved in one of the analogues, while the structure of the other is partially extended .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these peptides typically include deprotection and coupling reactions. The Boc group serves as a protective group for the amino function during synthesis and can be removed under acidic conditions. The thiation process, as seen in the synthesis of monothiated analogues of Boc-Gly-S-Ala-Aib-OMe, involves the use of Lawesson's Reagent, which selectively thiates the peptide without affecting other functional groups .
Physical and Chemical Properties Analysis
The physical properties such as crystallographic dimensions and density were reported for N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, with specific bond lengths and angles detailed, indicating the precise double bond length and the planarity of certain peptide bonds . The chemical properties of these peptides are influenced by the presence of the Boc group and the specific amino acid residues, which affect the overall conformation and reactivity of the peptide. The Boc group, in particular, is known for its stability under a variety of reaction conditions, making it a popular choice for peptide synthesis.
Scientific Research Applications
Peptide Modification and Synthesis
Research on Boc-protected tripeptides like Boc-Val-Gly-Leu-OH and Boc-Leu-Gly-MeLeu-OH, as well as tetrapeptides and pentapeptides, involves methods for their preparation and modification. These peptides are used in various studies to explore the possibilities of backbone modification through Li enolates, which can lead to the production of a wide range of peptide derivatives from a given precursor (Bossler & Seebach, 1994).
Synthesis and Structure Characterization
The study on the synthesis of Fmoc-L-Lys (Boc)-Gly-OH focuses on improving the synthesis methods of polypeptides, which can provide insights into prevention and treatment methods for certain diseases. This research is significant for simplifying and improving the synthetic method of polypeptides, which are essential in physiological processes (Zhao Yi-nan & Melanie Key, 2013).
Crystal Structure Analysis
The crystal structure of compounds like [N-(t-Pentyloxycarbonyl)-L-prolyl]-L-alanylglycine provides valuable information on the packing and dimerization of Boc-protected peptides, contributing to a better understanding of peptide behavior at the molecular level (Yamada, Tanaka, & Ashida, 1981).
Application in Peptide Segment Coupling
Research on the use of thiol acids in peptide segment coupling in non-aqueous solvents, involving compounds like boc-Gly-Ala-SH, helps in understanding and developing methods for preparing protected peptide thiol acids. These studies contribute to peptide synthesis, particularly in enhancing coupling methods and reducing epimerization (Yamashiro & Blake, 2009).
Safety And Hazards
When handling “Boc-gly-gly-gly-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
“Boc-gly-gly-gly-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . Moreover, it can act as a promoter for the allylation of hydrazones and isatin . These potential applications suggest that “Boc-gly-gly-gly-OH” could have a wide range of uses in future research and development.
properties
IUPAC Name |
2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONIQQBOSTHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427058 | |
Record name | BOC-GLY-GLY-GLY-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-gly-gly-gly-OH | |
CAS RN |
28320-73-2 | |
Record name | BOC-GLY-GLY-GLY-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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